tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate
Brand Name: Vulcanchem
CAS No.: 646533-93-9
VCID: VC16891079
InChI: InChI=1S/C16H20O3/c1-12(10-13-8-6-5-7-9-13)14(17)11-15(18)19-16(2,3)4/h5-10H,11H2,1-4H3
SMILES:
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol

tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate

CAS No.: 646533-93-9

Cat. No.: VC16891079

Molecular Formula: C16H20O3

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate - 646533-93-9

Specification

CAS No. 646533-93-9
Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
IUPAC Name tert-butyl 4-methyl-3-oxo-5-phenylpent-4-enoate
Standard InChI InChI=1S/C16H20O3/c1-12(10-13-8-6-5-7-9-13)14(17)11-15(18)19-16(2,3)4/h5-10H,11H2,1-4H3
Standard InChI Key FUCCASLXBRXKSZ-UHFFFAOYSA-N
Canonical SMILES CC(=CC1=CC=CC=C1)C(=O)CC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a pent-4-enoate backbone with critical functional groups:

  • A tert-butyl ester at the C1 position, providing steric bulk and stabilizing the ester moiety.

  • A phenyl group at the C5 position, contributing aromaticity and influencing electronic properties.

  • A 3-oxo (keto) group and a 4-methyl substituent, creating a conjugated enone system capable of keto-enol tautomerism.

This arrangement confers distinct reactivity, particularly in cycloaddition and conjugate addition reactions, which are exploited in complex molecule synthesis .

Comparative Analysis with Related Esters

tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate shares structural similarities with other α,β-unsaturated esters but differs in substituent placement:

CompoundKey Structural DifferencesReactivity Profile
Methyl acrylateLacks aromatic and bulky tert-butyl groupsLess stabilized toward nucleophiles
tert-Butyl cinnamatePhenyl group at C2 instead of C5Altered conjugation patterns
4-Phenylpent-4-enoate analogsAbsence of 3-oxo and 4-methyl groupsReduced tautomerization potential

The tert-butyl group enhances solubility in nonpolar solvents, while the phenyl and enone systems enable π-π stacking and redox activity .

Synthesis Methodologies

General Synthetic Routes

The synthesis of tert-butyl 4-methyl-3-oxo-5-phenylpent-4-enoate involves three key stages:

  • Enolate Formation: Deprotonation of a tert-butyl ester precursor using strong bases like lithium diisopropylamide (LDA) or sodium hydride.

  • Aldol Condensation: Reaction with aromatic aldehydes to form the α,β-unsaturated keto-ester backbone .

  • Workup and Purification: Chromatographic separation (e.g., silica gel with pentane/ether eluents) to isolate isomers and remove byproducts .

Representative Procedure from LiCl-Mediated Olefination :

  • Reagents: Anhydrous LiCl (1.5 eq), phosphopropionate (1.5 eq), DBU (1.5 eq), aldehyde (1 eq).

  • Conditions: Dry acetonitrile, 0°C to room temperature, inert atmosphere.

  • Key Steps:

    • Base-induced deprotonation generates a reactive enolate.

    • Aldehyde addition triggers β-keto-ester formation via conjugate addition.

    • Quenching with NH4Cl\text{NH}_4\text{Cl} and extraction with diethyl ether yields the crude product.

Yield: 59–72% after chromatography .

Nickel-Catalyzed Enantioselective Modifications

Recent advances employ nickel catalysts for asymmetric Nazarov cyclization, enabling access to chiral derivatives:

  • Catalyst System: Ni(ClO4_4)2_2 with bis(oxazoline) ligands.

  • Conditions: THF, -78°C, 12–24 hours.

  • Outcome: Enantiomeric excess (ee) up to 92% for cyclopentenone products .

This method highlights the compound’s utility in stereocontrolled synthesis of bioactive molecules.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3_3):

  • δ 7.79 (s, 1H, vinyl proton)

  • δ 7.42–7.27 (m, 10H, aromatic protons)

  • δ 2.20 (d, J=1.2J = 1.2 Hz, 3H, methyl group)

  • δ 1.48 (s, 9H, tert-butyl) .

13C NMR (100 MHz, CDCl3_3):

  • δ 198.2 (keto carbonyl)

  • δ 164.3 (ester carbonyl)

  • δ 142.2–128.4 (aromatic carbons)

  • δ 82.4 (quaternary tert-butyl carbon) .

Infrared (IR) Spectroscopy

  • νmax\nu_{\text{max}}: 1712 cm1^{-1} (ester C=O), 1657 cm1^{-1} (enone C=O), 1624 cm1^{-1} (C=C) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 407.1869 ([M+H]+\text{[M+H]}^+).

  • Calculated: 407.1858 (C25H27O3\text{C}_{25}\text{H}_{27}\text{O}_3) .

Applications in Organic Synthesis

Building Block for Heterocycles

The enone system undergoes cyclization to form:

  • Cyclopentenones: Via Nazarov cyclization under acidic conditions .

  • Pyrrolidines: Through [3+2] cycloaddition with azomethine ylides.

Pharmaceutical Intermediates

  • Antibiotic Potentiators: Analogous structures in show enhanced activity against Gram-negative bacteria by disrupting efflux pumps.

  • Anti-Inflammatory Agents: Functionalization at the β-position yields COX-2 inhibitors.

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